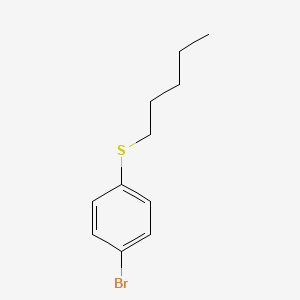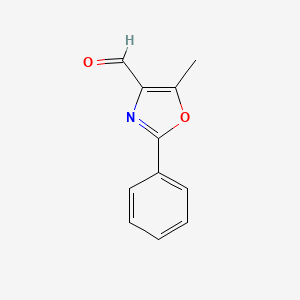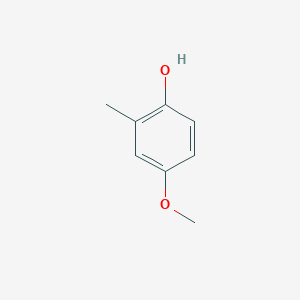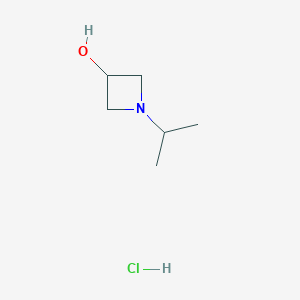
Benzene, 1-bromo-4-(pentylthio)-
Overview
Description
Benzene, 1-bromo-4-(pentylthio)-: is an organic compound with the molecular formula C11H15SBr . It is a derivative of benzene, where a bromine atom is substituted at the first position and a pentylthio group (a sulfur atom bonded to a pentyl group) is substituted at the fourth position. This compound is of interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of Benzene: The synthesis of benzene, 1-bromo-4-(pentylthio)- typically begins with the bromination of benzene. This involves the reaction of benzene with bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to form bromobenzene.
Thioether Formation: The next step involves the formation of the thioether. This can be achieved by reacting bromobenzene with pentanethiol (C5H11SH) in the presence of a base such as sodium hydroxide (NaOH) to form benzene, 1-bromo-4-(pentylthio)-.
Industrial Production Methods: Industrial production methods for benzene, 1-bromo-4-(pentylthio)- are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Benzene, 1-bromo-4-(pentylthio)- can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2R).
Oxidation Reactions: The pentylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (mCPBA).
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines (RNH2) in polar solvents.
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (mCPBA) in aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
Substitution: Formation of phenols, nitriles, or amines.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of benzene, 1-pentylthio-.
Scientific Research Applications
Chemistry:
Organic Synthesis: Benzene, 1-bromo-4-(pentylthio)- is used as an intermediate in the synthesis of more complex organic molecules
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Biology and Medicine:
Drug Development: The compound is investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biochemical Research: It is used as a probe to study the interactions between proteins and small molecules.
Industry:
Chemical Manufacturing: Benzene, 1-bromo-4-(pentylthio)- is used in the production of various chemicals and intermediates for industrial applications.
Mechanism of Action
The mechanism of action of benzene, 1-bromo-4-(pentylthio)- involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the pentylthio group can participate in various chemical reactions, leading to the formation of reactive intermediates that can modify the activity of the target molecules. The exact pathways and molecular targets depend on the specific application and the conditions under which the compound is used.
Comparison with Similar Compounds
Benzene, 1-bromo-4-(methylthio)-: Similar structure but with a methylthio group instead of a pentylthio group.
Benzene, 1-chloro-4-(pentylthio)-: Similar structure but with a chlorine atom instead of a bromine atom.
Benzene, 1-bromo-4-(ethylthio)-: Similar structure but with an ethylthio group instead of a pentylthio group.
Uniqueness:
Reactivity: The presence of the bromine atom and the pentylthio group in benzene, 1-bromo-4-(pentylthio)- provides unique reactivity patterns that are not observed in similar compounds with different substituents.
Applications: Its specific structure makes it suitable for applications in organic synthesis, material science, and pharmaceutical research, where the combination of bromine and thioether functionalities is advantageous.
Properties
IUPAC Name |
1-bromo-4-pentylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrS/c1-2-3-4-9-13-11-7-5-10(12)6-8-11/h5-8H,2-4,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVIDSKMOUKFIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCSC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40501203 | |
| Record name | 1-Bromo-4-(pentylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40501203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139996-18-2 | |
| Record name | 1-Bromo-4-(pentylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40501203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxylic acid](/img/structure/B1314060.png)



![2-[(4-Aminophenyl)carbamoyl]benzoic acid](/img/structure/B1314069.png)


![3,4-Dihydro-2H-pyrano[3,2-b]pyridine](/img/structure/B1314074.png)

![6,11-Dihydrodibenzo[b,e]thiepin-11-amine](/img/structure/B1314079.png)
